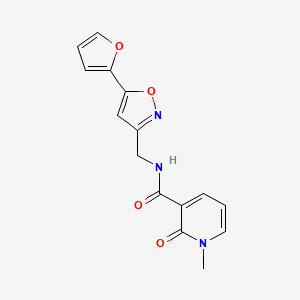

4-ethylquinolin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Quinolinamine, also known as Quinoline, 2-amino-; 2-Aminoquinoline; quinolin-2-amine, is a heterocyclic compound with the molecular formula C9H8N2 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .

Synthesis Analysis

The synthesis of quinoline and its analogues has been a topic of interest due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of 2-Quinolinamine consists of a benzene ring fused with a pyridine moiety . The molecular weight is 144.1732 .Chemical Reactions Analysis

Quinoline and its related derivatives have been exploited immensely for the development of potent antimalarial agents . Various chemical modifications of quinoline have been attempted to achieve analogs with potent antimalarial properties .Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Quinolinamine include a molecular weight of 144.1732 . More detailed properties like boiling point, density, etc., were not found in the search results.Scientific Research Applications

Corrosion Inhibition

Research into quinoxalines and quinolinamines indicates their effectiveness as corrosion inhibitors. A study on the inhibition efficiencies of quinoxalines, including quinolinamine derivatives, against copper corrosion in nitric acid media highlights the relationship between molecular structures and inhibition efficiency. Quantum chemical calculations based on the Density Functional Theory (DFT) method demonstrated consistency between theoretical results and experimental data, underscoring the potential of these compounds in corrosion protection applications (Zarrouk et al., 2014).

Antibacterial Activity

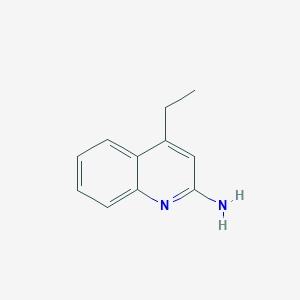

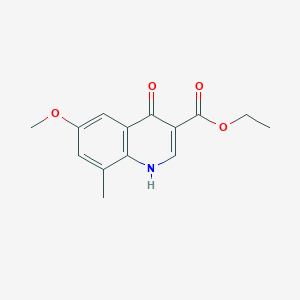

Quinolinamines have shown promising results in antibacterial applications. Ethyl 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate and its derivatives exhibited moderate effectiveness against bacterial growth, particularly against Pseudomonas aeruginosa. This suggests their potential in developing new antibacterial agents (Asghari et al., 2014).

Photovoltaic Applications

Quinolinamine derivatives have been explored for their photovoltaic properties, with specific derivatives showing promise in organic–inorganic photodiode fabrication. The deposition of these compounds via the thermal evaporation technique and their incorporation into heterojunction diodes demonstrated rectification behavior and photovoltaic properties under both dark and illumination conditions, suggesting their applicability in photodiode development (Zeyada et al., 2016).

Polymerization Initiators

Quinolinamine derivatives, specifically bis(8-quinolinolato)aluminum ethyl complexes, have been identified as effective initiators for the ring-opening polymerization of rac-lactide. These initiators show good polymerization control, with narrow polydispersity indices and potential stereocontrol, indicating their utility in the synthesis of polylactic acid (PLA) polymers with specific stereochemical configurations (Bakewell et al., 2012).

Mechanism of Action

Target of Action

Quinoline-based compounds are known to interact with a variety of biological targets, including enzymes and receptors

Mode of Action

Quinoline derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The specific interactions between 4-ethylquinolin-2-amine and its targets would need to be determined through further experimental studies.

Biochemical Pathways

Quinoline derivatives can influence a variety of biochemical pathways depending on their specific targets

Pharmacokinetics

Understanding these properties is crucial for predicting the compound’s bioavailability and potential therapeutic effects .

Result of Action

One study found that a quinoline derivative exhibited anticancer activity, suggesting that this compound may have similar effects

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Future Directions

Recent advances in the synthesis of quinoline and its analogues have opened up new possibilities for the development of biologically and pharmaceutically active compounds . The focus is on tackling the drawbacks of the syntheses and side effects on the environment . The development of more convenient and efficient synthetic methods for these compounds is quite meaningful for both scientific research and industrial application .

Properties

IUPAC Name |

4-ethylquinolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-2-8-7-11(12)13-10-6-4-3-5-9(8)10/h3-7H,2H2,1H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKVDCPULBZFDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC2=CC=CC=C21)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Phenoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one](/img/structure/B2897774.png)

![4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B2897775.png)

![N-[(3R,4R)-4-Methoxyoxan-3-yl]prop-2-enamide](/img/structure/B2897776.png)

![3-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2897782.png)

![4-[2-(methylsulfanyl)benzoyl]-2-[4-(trifluoromethyl)phenyl]morpholine](/img/structure/B2897783.png)

![3-(prop-2-en-1-yl)-2-(prop-2-yn-1-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2897785.png)

![2-({2-[2-(1H-indol-3-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2897793.png)

![2-(3-methylphenyl)-1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2897794.png)